Lipophilicity Elevation with 6-Ethyl Substitution
The C(6) ethyl group imparts a calculated partition coefficient (XLogP3) of 1.3, compared to 0.5 for the unsubstituted parent and 0.8 for the 6‑methyl derivative [REFS-1–3]. This incremental lipophilicity gain is consistent with the Hansch π value of ~0.5 for an ethyl vs. ~0.0 for hydrogen and 0.5 for methyl, though the observed difference vs. methyl reflects the influence of the extended alkyl chain on the overall molecular hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.3 (PubChem CID 39733155) |
| Comparator Or Baseline | Benzo[e][1,2,4]triazine‑3‑carboxylic acid: 0.5 (CID 12367326); 6‑Methyl analog: 0.8 (CID 33735329) |
| Quantified Difference | +0.8 log units vs. parent; +0.5 log units vs. 6‑methyl |
| Conditions | XLogP3 3.0 algorithm (PubChem 2019.06.18 release); identical computational workflow for all compounds |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular targets such as kinases, while remaining within the typical drug-like range (logP < 5).
- [1] PubChem CID 39733155. https://pubchem.ncbi.nlm.nih.gov/compound/39733155 View Source
- [2] PubChem CID 12367326. https://pubchem.ncbi.nlm.nih.gov/compound/12367326 View Source
- [3] PubChem CID 33735329. https://pubchem.ncbi.nlm.nih.gov/compound/33735329 View Source
